molecular formula C15H15N3O2 B5380834 2-({[(2-methylphenyl)amino]carbonyl}amino)benzamide

2-({[(2-methylphenyl)amino]carbonyl}amino)benzamide

Cat. No. B5380834
M. Wt: 269.30 g/mol
InChI Key: VKHGWFHYWMHWQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(2-methylphenyl)amino]carbonyl}amino)benzamide, commonly known as Mecam, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. Mecam belongs to the class of benzamides, which are known to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and analgesic properties.

Mechanism of Action

Mecam is believed to exert its biological activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histones. By inhibiting HDAC activity, Mecam can alter the expression of genes involved in various biological processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
Mecam has been shown to exhibit a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Mecam has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, Mecam has been shown to exhibit analgesic activity by reducing the hypersensitivity of neurons in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the major advantages of Mecam is its potent antitumor activity against various cancer cell lines, which makes it a promising candidate for the development of anticancer drugs. Additionally, Mecam has been shown to exhibit anti-inflammatory and analgesic activity, which makes it a potential therapeutic agent for the treatment of inflammatory and neuropathic pain conditions. However, one of the limitations of Mecam is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of Mecam. One of the potential directions is the development of Mecam-based anticancer drugs, which can be used in the treatment of various types of cancer. Another potential direction is the development of Mecam-based anti-inflammatory and analgesic drugs, which can be used in the treatment of inflammatory and neuropathic pain conditions. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of Mecam in vivo, as well as its potential side effects and toxicity.

Synthesis Methods

Mecam can be synthesized by the reaction of 2-amino-N-(2-methylphenyl)benzamide with phosgene in the presence of a base, followed by the reaction of the resulting intermediate with ammonia. The yield of Mecam can be improved by using a solvent-free method, which involves the reaction of 2-amino-N-(2-methylphenyl)benzamide with phosgene in the presence of a catalyst, followed by the reaction of the resulting intermediate with ammonia.

Scientific Research Applications

Mecam has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain. In preclinical studies, Mecam has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. Mecam has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, Mecam has been shown to exhibit analgesic activity in animal models of neuropathic pain.

properties

IUPAC Name

2-[(2-methylphenyl)carbamoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10-6-2-4-8-12(10)17-15(20)18-13-9-5-3-7-11(13)14(16)19/h2-9H,1H3,(H2,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHGWFHYWMHWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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